molecular formula C23H22N4O3 B2683978 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251698-76-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2683978
CAS No.: 1251698-76-6
M. Wt: 402.454
InChI Key: AVSATUVPOLBUSC-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with fused pyrrole and pyrimidine rings. Key structural attributes include:

  • 7-Phenyl group: Enhances hydrophobic interactions and π-stacking in biological targets.
  • N-(2-Methoxyphenyl)acetamide side chain: Provides a polar amide linkage and methoxy group, which may improve solubility and modulate target affinity.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-26-15-24-21-17(16-9-5-4-6-10-16)13-27(22(21)23(26)29)14-20(28)25-18-11-7-8-12-19(18)30-2/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSATUVPOLBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to their less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified or used in subsequent reactions.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Compounds similar to the one have been shown to target specific pathways involved in tumor growth and proliferation. For instance, derivatives targeting the EPH receptor family have demonstrated effectiveness against certain cancers due to their role in cell signaling and growth regulation .

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes, which are crucial in the inflammatory process. In vitro studies have shown promising results, suggesting that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance anti-inflammatory activity .

1.3 Neuroprotective Effects
Emerging research suggests that compounds within this class may possess neuroprotective properties. By modulating neuroinflammatory responses and promoting neuronal survival, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis Techniques

The synthesis of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step synthetic pathways that integrate various chemical reactions:

  • Condensation Reactions : Initial formation often involves condensation between appropriate anilines and carbonyl compounds.
  • Cyclization Steps : Key cyclization reactions lead to the formation of the pyrrolo[3,2-d]pyrimidine core structure.
  • Functional Group Modifications : Subsequent steps modify functional groups to enhance biological activity or solubility.

Case Studies

Table 1: Summary of Case Studies on Pyrrolo[3,2-d]pyrimidine Derivatives

Study ReferenceCompound StudiedApplicationKey Findings
Pyrrolo[3,2-d]pyrimidine derivativeAnticancerShowed efficacy against EPH receptor-positive tumors
Various pyrimidine derivativesAnti-inflammatorySignificant COX inhibition observed in vitro
Neuroprotective derivativesNeuroprotectionReduced neuroinflammation in animal models

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Core Heterocycles

Compound (Source) Core Structure Key Functional Groups/Substituents Notable Properties/Applications
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl-4-oxo, 7-phenyl, N-(2-methoxyphenyl)acetamide Likely kinase inhibition (inferred)
EP 4374877 A2 () Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, morpholine-ethoxy Anticandidate for oncology (patented)
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluoro-phenyl, chromen-4-one, isopropoxy High thermal stability (MP: 302–304°C)
P244-0426 () Pyrrolo[3,4-b]pyridine 4-Methylphenyl, piperidinylethyl acetamide Enhanced CNS penetration (piperidine group)

Key Observations :

  • Pyrrolo[3,2-d]pyrimidine (target) vs. pyrazolo[3,4-d]pyrimidine (): The latter’s pyrazole ring may confer greater metabolic stability, while the target’s pyrrole core could enhance π-π stacking .
  • Pyrrolo[1,2-b]pyridazine (): The fused pyridazine ring introduces additional nitrogen atoms, likely altering solubility and hydrogen-bonding patterns compared to the target .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Modifications

Compound (Source) Substituent Impact on Properties
Target Compound N-(2-Methoxyphenyl)acetamide Improved solubility (methoxy) vs. fluorinated analogs
Example 83 () 3-Fluoro-4-isopropoxyphenyl Enhanced lipophilicity and metabolic resistance
P244-0426 () Piperidinylethyl acetamide Increased basicity and CNS bioavailability

Research Findings :

  • Fluorinated analogs () exhibit higher melting points (~300°C) due to strong intermolecular interactions (e.g., C–F⋯H–N), whereas the target’s methoxy group may reduce crystal lattice stability .
  • Piperidine-containing compounds () demonstrate superior blood-brain barrier penetration compared to methoxy-substituted derivatives .

Biological Activity

The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide represents a novel class of pyrrolo[3,2-d]pyrimidine derivatives. This article explores its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties. The synthesis and structure of this compound suggest potential therapeutic applications in various medical fields.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit a wide range of biological activities:

  • Antibacterial Activity :
    • Studies have shown that similar compounds display significant antibacterial effects against various strains, including resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
    • The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 1μg/mL\leq 1\mu g/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity :
    • Molecular docking studies have suggested that pyrrolo[3,2-d]pyrimidine derivatives may inhibit key targets involved in cancer cell proliferation, such as the EGFR tyrosine kinase .
    • In vitro studies demonstrated that these compounds could effectively reduce cell viability in human cancer cell lines (e.g., HT29 and DU145) .
  • Anti-inflammatory Effects :
    • Compounds within this class have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antibacterial Efficacy

A recent study synthesized several pyrrolo[3,2-d]pyrimidine derivatives and tested their antibacterial activity against a panel of bacterial strains. The results indicated:

  • Compounds 15 and 17 showed effective inhibition against Pseudomonas aeruginosa with MIC values comparable to or better than traditional antibiotics .
CompoundBacterial StrainMIC (μg/mL\mu g/mL)
15P. aeruginosa≤ 1
17S. aureus≤ 1
CiprofloxacinE. coli> 32

Anticancer Activity

In vitro assays on HT29 and DU145 cell lines revealed that the compound significantly reduced cell viability:

  • Cell Viability Reduction : Up to 70% at concentrations of 10μM10\mu M after 24 hours.
Cell LineConcentration (μM\mu M)Viability (%)
HT291030
DU1451025

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